molecular formula C8H14N2O B3255087 (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one CAS No. 248914-28-5

(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one

Cat. No.: B3255087
CAS No.: 248914-28-5
M. Wt: 154.21 g/mol
InChI Key: DPTQSVONRGAROK-ZETCQYMHSA-N
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Description

(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one (CAS 248914-28-5) is a chiral, bicyclic heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol, it serves as a versatile and privileged scaffold for constructing biologically active molecules . This compound is recognized as a key chiral building block in the synthesis of complex molecules, particularly for investigating new therapeutic agents . Its research applications are demonstrated in pioneering studies, including its use as a core structure in developing novel hexahydro-1H-pyrazino[1,2-a]pyrazine compounds that act as potent inhibitors of Toll-like Receptors (TLR7, TLR8, TLR9) for the treatment of autoimmune diseases such as systemic lupus erythematosus . Furthermore, closely related octahydropyrido[1,2-a]pyrazine analogs are being explored as inhibitors of Monoacylglycerol Lipase (MAGL), a target for treating neurological conditions including pain, neurodegenerative diseases, and psychiatric disorders . The stereochemistry of the (S)-enantiomer is often critical for its biological activity and binding affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(9aS)-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-6-9-5-7-3-1-2-4-10(7)8/h7,9H,1-6H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTQSVONRGAROK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CNCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@@H](C1)CNCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,2-diamines with keto acids or their derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or high-pressure reactors to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one has shown promise in various therapeutic applications:

  • Anti-inflammatory Agents : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
  • Anticancer Activity : Research indicates potential anticancer effects, possibly through mechanisms involving the modulation of specific enzyme activities or pathways associated with tumor growth and metastasis.

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : It can be utilized in synthesizing more complex organic molecules, particularly those that require specific stereochemistry.
  • Catalyst Development : Its unique structure allows it to be explored as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Biological Studies

This compound is employed in biological research:

  • Enzyme Mechanism Studies : The compound can act as a probe to study enzyme mechanisms, helping to elucidate the roles of specific enzymes in metabolic pathways.
  • Biological Pathway Exploration : Its interactions with biological targets provide insights into cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The S-configuration in the parent compound enhances binding specificity compared to racemic analogs .
  • Fluorine Substitution : Fluorinated derivatives (e.g., ) exhibit improved pharmacokinetic profiles due to increased lipophilicity and metabolic resistance .
  • Heterocyclic Fusion: Pyrazolo-pyrazinones () prioritize receptor modulation, while pyrido-pyrimidinones () target CNS disorders .

Pharmacological and Physicochemical Properties

Property This compound 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one () 7-Fluoro-1-imino-pyrrolo[1,2-a]pyrazin-4-one ()
Molecular Weight 168.19 g/mol (calculated) ~220–250 g/mol 269.38 g/mol
LogP (Predicted) 0.9–1.2 2.1–2.5 1.8–2.0
Biological Target Prolyl oligopeptidase (POP) mGluR2 NAM DPP-IV inhibitor
Solubility Moderate (aqueous) Low (requires formulation) High (due to imino group)
Synthetic Route Enaminone-based cyclization Multicomponent coupling Acid-catalyzed crystallization

Critical Differences :

  • Target Selectivity: The parent compound inhibits POP (IC₅₀ ~50 nM) , while pyrazolo-pyrazinones () show mGluR2 NAM activity (EC₅₀ ~100 nM) .
  • Metabolic Stability: Fluorinated derivatives () resist CYP450 degradation better than non-halogenated analogs .

Biological Activity

(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a fused bicyclic structure characterized by a hexahydro ring system. The molecular formula is C8H14N2OC_8H_{14}N_2O with a molecular weight of 154.21 g/mol . The stereochemistry of this compound may influence its biological interactions and efficacy.

PropertyValue
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
CAS Number248914-28-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound's binding affinity may modulate the activity of these targets, leading to various biological effects. Research indicates that it may possess anti-inflammatory and anticancer properties, making it a candidate for therapeutic exploration .

Anticancer Potential

Recent studies have investigated the anticancer properties of this compound. For example, in vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines by inducing apoptosis and cell cycle arrest. The exact pathways involved are still under investigation, but preliminary data suggest modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has shown promise as an anti-inflammatory agent. Experimental models have indicated that the compound can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, suggesting its utility in treating conditions characterized by excessive inflammation .

Study on Anticancer Activity

A notable study focused on the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound triggered apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .

Study on Anti-inflammatory Properties

Another study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Administration of the compound resulted in a marked decrease in paw edema compared to controls. Histological analysis showed reduced infiltration of inflammatory cells in treated animals, supporting the compound's potential as an anti-inflammatory therapeutic .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundBiological Activity
Imidazo[1,2-a]pyrazineAnticancer and antimicrobial properties
Pyrazolo[3,4-b]pyridineKnown for kinase inhibition
[1,2,4]Triazolo[4,3-a]pyrazinePotential anticancer agent

This compound is distinguished by its specific stereochemistry and hexahydro ring system, which may confer unique biological activities compared to these analogs.

Q & A

Advanced Research Question

  • Scaffold Modification: Introduce substituents at positions 3 or 6 (e.g., coumarin or fluorobenzisoxazole groups) to assess impact on receptor affinity .
  • Comparative Pharmacokinetics: Use randomized block designs with split-split plots to evaluate bioavailability across derivatives .
  • Computational Modeling: Perform docking studies with CRF-1 receptor models to prioritize synthetic targets .

How can stability and degradation pathways be analyzed under varying conditions?

Advanced Research Question

  • Forced Degradation Studies: Expose the compound to heat, light, and pH extremes (e.g., 0.1M HCl/NaOH) followed by LC-MS to identify degradants (e.g., ring-opening products) .
  • Thermogravimetric Analysis (TGA): Monitor mass loss under controlled temperatures to assess thermal stability .
  • Isotope-Labeled Tracing: Use <sup>13</sup>C-labeled analogs to track metabolic pathways in vitro .

What methodologies resolve challenges in enantioselective synthesis?

Advanced Research Question

  • Chiral Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of pyridine precursors .
  • Dynamic Kinetic Resolution: Use enzymatic methods (e.g., lipases) to favor the (S)-enantiomer during ring-closing steps .
  • Crystallization-Induced Asymmetric Transformation: Recrystallize racemic mixtures in chiral solvents to enrich enantiopure forms .

How are impurities profiled and controlled during synthesis?

Basic Research Question

  • HPLC-MS Monitoring: Track intermediates like 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives (e.g., CAS 62337-66-0) using polar columns .
  • ICH Guidelines: Quantify impurities via peak area normalization against reference standards (e.g., ≤0.15% for major impurities) .

What computational tools are used to predict physicochemical properties?

Advanced Research Question

  • DFT Calculations: Optimize molecular geometry and predict dipole moments (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) .
  • QSAR Models: Corrogate logP and solubility with substituent electronic parameters (e.g., Hammett constants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one
Reactant of Route 2
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one

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